1,4-Difluorocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116199-29-2 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,4-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
InChI Key |
XVITVIOGDRQODF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Difluorocyclohexane and Its Derivatives
General Strategies for Selectively Fluorinated Cyclohexanes
The synthesis of selectively fluorinated cyclohexanes, including the 1,4-difluoro isomer, relies on a handful of core strategies that introduce fluorine at specific positions. These methods often begin with pre-functionalized cyclohexane (B81311) rings or aromatic precursors. A prominent approach involves the hydrogenation of readily available fluorinated arenes, which can provide direct access to all-cis-multifluorinated cycloalkanes. dicp.ac.cn However, this method has historically been challenged by competing hydrodefluorination side reactions. dicp.ac.cn
Another major strategy is the deoxofluorination of cyclic ketones or alcohols. Reagents like diethylaminosulfur trifluoride (DAST) are widely used to convert hydroxyl or carbonyl groups into C-F bonds. tcichemicals.comresearchgate.net For instance, the synthesis of 4,4-difluorocyclohexane derivatives often relies on the deoxofluorination of an appropriately functionalized cyclic ketone. researchgate.net
Ring-opening reactions of cyclic ethers, particularly epoxides, with a fluoride (B91410) source represent a powerful method for generating fluorohydrins, which are versatile intermediates for further transformations into difluorinated systems. researchgate.netresearchgate.net The regio- and stereoselectivity of these reactions are highly dependent on the choice of the hydrofluorinating reagent and the substrate's structure. researchgate.net Furthermore, electrophilic fluorination using reagents that deliver an F⁺ equivalent, such as Selectfluor, allows for the fluorination of electron-rich cyclic systems like enol ethers or enamines. nih.govalfa-chemistry.com These general approaches form the foundation upon which more complex, multi-step syntheses are built.
Multi-step Organic Synthesis Approaches
The construction of 1,4-difluorocyclohexane and its derivatives typically requires carefully planned multi-step sequences to ensure correct regiochemistry and stereochemistry.
Alkylation and Subsequent Fluorination Routes
This strategy involves building a carbon skeleton first, followed by the introduction of fluorine. A common precursor for derivatives like 4,4-difluorocyclohexane-1-carboxylic acid is a cyclic keto ester. researchgate.net Deoxofluorination of cyclic keto esters such as 4-oxocyclohexane-1-carboxylates with reagents like DAST furnishes the corresponding 4,4-difluorocyclohexyl esters. researchgate.net These esters are key intermediates that can be hydrolyzed to carboxylic acids or transformed into other functional groups like primary amines, alkynes, or bromides. researchgate.net
In a different approach, alkylation can follow fluorination. For instance, the silver-catalyzed Minisci reaction has been employed using 4,4-difluorocyclohexane carboxylic acid as a radical precursor to alkylate heteroarenes. ucmerced.eduescholarship.org This demonstrates the utility of pre-fluorinated building blocks in subsequent C-C bond-forming reactions.
Ring-Opening Reactions with Hydrofluorinating Reagents
The ring-opening of three-membered heterocycles, such as oxiranes (epoxides) and aziridines, with nucleophilic fluoride sources is a cornerstone for synthesizing vicinal fluorohydrins and fluoroamines, which can be precursors to difluorocyclohexanes. researchgate.net The choice of reagent is critical; amine•HF complexes like triethylamine (B128534) trishydrofluoride (Et₃N•3HF) are often used as alternatives to the more hazardous anhydrous HF. ucla.edu
The reaction of cyclohexene (B86901) oxide with various HF-reagents can yield trans-2-fluorocyclohexanol. mdpi.com The regioselectivity of the opening of unsymmetrical epoxides is influenced by the acidity of the HF reagent, which dictates whether the mechanism proceeds via an S_N1 or S_N2 pathway. researchgate.net For example, a study on the opening of all-cis epoxy amino esters derived from cyclohexane showed that the outcome is highly dependent on the fluorinating agent, with Deoxofluor and XtalFluor-E sometimes leading to different products, including difluorinated compounds or cyclized oxazines. mdpi.com
| Substrate | Fluorinating Reagent | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| Cyclohexene Oxide | KHF₂/18-crown-6 | (R,R)-2-Fluorocyclohexanol | Asymmetric ring-opening with moderate enantioselectivity (55% ee). | mdpi.com |
| Boc-protected cyclohexene imine | PhCOF / DBN (cat.) | β-Fluoroamine | High yield (93%) under mild conditions. | ucla.edu |
| Cyclohexane all-cis epoxy amino ester | Deoxofluor | Difluorinated amino ester and Fluoroalcohol | Yields multiple products, demonstrating substrate dependence. | mdpi.com |
| Cyclohexene oxide | Et₃N/3HF | Fluorohydrin | Outcome depends on SN1/SN2 character influenced by reagent acidity. | researchgate.net |
Electrophilic Fluorination in Cyclic Systems
Electrophilic fluorinating agents, which formally deliver a fluorine cation (F⁺), are crucial for modern organofluorine chemistry. alfa-chemistry.com The most widely used of these is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor. nih.gov Other important classes include N-fluoropyridinium salts and N-fluorosulfonimides like NFSI. alfa-chemistry.combeilstein-journals.orgnih.gov
These reagents are effective for fluorinating electron-rich substrates such as enol ethers, enamines, and activated aromatic rings. alfa-chemistry.com In the context of cyclohexane derivatives, they can be used to fluorinate precursors like silyl (B83357) enol ethers of cyclohexanones. The reaction of trimethylsilyl (B98337) enol ethers with NFSI can produce α-fluoroketones in moderate to high yields. beilstein-journals.org Catalytic systems have also been developed; for example, chiral bis(oxazoline)-copper complexes can catalyze the enantioselective electrophilic fluorination of β-ketoesters with high yields. juniperpublishers.com
| Reagent | Abbreviation | Typical Substrates | Reference |
|---|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enol acetates, silyl enol ethers, activated aromatics, used as oxidant in radical reactions. | researchgate.netnih.govucmerced.edu |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, silyl enol ethers, aryl/vinyllithiums, C-H bonds (with metal catalyst). | beilstein-journals.orgrsc.org |
| N-Fluoropyridinium Salts | NFPy | Enols, ketones, activated olefins, aromatics. | alfa-chemistry.comnih.gov |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | NFTh | Aromatics, enols, ketones, activated olefins. | alfa-chemistry.com |
Regio- and Stereoselective Synthesis Considerations
Controlling the position (regio-) and three-dimensional arrangement (stereo-) of fluorine atoms on a cyclohexane ring is paramount. The conformational preferences of fluorinated cyclohexanes are complex; for instance, computational and NMR studies of trans-1,2-difluorocyclohexane have shown that the diaxial conformer is lower in energy in the gas phase, while the diequatorial conformer is favored in solution. researchgate.netacs.org
In synthetic reactions, achieving stereocontrol often involves substrate-directed approaches. The hydrogenation of fluorinated arenes using specific rhodium–cyclic (alkyl)(amino)carbene (Rh-CAAC) catalysts can lead to all-cis-multifluorinated cycloalkanes, a challenging stereochemical outcome. dicp.ac.cnnih.gov The cis-selectivity is achieved by avoiding hydrodefluorination side reactions. dicp.ac.cn
In ring-opening reactions of epoxides, the stereochemistry is typically trans-diaxial, resulting from an S_N2 attack by the fluoride ion. researchgate.netmdpi.com Asymmetric ring-opening of meso-epoxides using chiral catalysts can provide enantiomerically enriched fluorohydrins. mdpi.com Deoxyfluorination reactions can also proceed with stereochemical implications. For example, rearrangements via phenonium ion intermediates have been observed during deoxofluorination of cyclohexanes with a neighboring phenyl group, leading to unexpected stereoisomers. researchgate.net
Mechanistic Aspects of Fluorination Reactions
The mechanisms of fluorination on cyclohexane rings vary significantly with the chosen methodology.
Nucleophilic Fluorination (e.g., Ring-Opening): The ring-opening of epoxides with amine•HF reagents can proceed through either an S_N1 or S_N2 mechanism. researchgate.net The S_N2 pathway, favored by less acidic HF sources, involves a backside attack by the fluoride ion, leading to inversion of configuration at the reaction center and yielding a trans-product. researchgate.netmdpi.com A more acidic reagent can promote an S_N1-like mechanism involving a carbocation intermediate, which may lead to a loss of stereoselectivity. researchgate.net
Deoxofluorination: The mechanism for deoxofluorination with reagents like DAST involves the activation of a hydroxyl group to form a good leaving group, followed by nucleophilic substitution by fluoride, often with inversion of configuration. In some cases, neighboring group participation can lead to rearrangements, such as the formation of phenonium ions when an adjacent phenyl group is present, altering the expected reaction pathway and stereochemical outcome. researchgate.net
Electrophilic Fluorination: The mechanism of C-H fluorination catalyzed by transition metals like palladium is an area of active research. One proposed mechanism involves the oxidation of Pd(0) to a Pd(II) species by the electrophilic fluorinating agent (e.g., NFSI). rsc.org This is followed by C-H activation to form a palladacycle intermediate. A subsequent oxidative addition of another NFSI molecule can generate a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-F bond and regenerate the active catalyst. rsc.org Another proposed pathway involves a fluoride-coupled electron transfer through a single transition state without the formation of a distinct organometallic intermediate. researchgate.net
Rearrangement Pathways during Deoxyfluorination
Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a primary method for synthesizing alkyl fluorides from readily available alcohols. When applied to diols such as 1,4-cyclohexanediol (B33098), the reaction can, under certain conditions, be accompanied by skeletal rearrangements. These rearrangements are typically associated with reaction mechanisms that proceed through carbocationic intermediates, akin to an SN1 pathway.
The propensity for rearrangement is highly dependent on the choice of fluorinating agent and reaction conditions. Reagents that promote the formation of a carbocation increase the likelihood of such pathways. For instance, the use of strongly acidic hydrogen fluoride reagents can favor SN1-type reactions. google.com In contrast, modern deoxyfluorination reagents like PyFluor or those based on sulfonyl fluorides are often designed to favor an SN2 mechanism, proceeding with an inversion of stereochemistry and minimizing carbocation formation and subsequent rearrangements. ucla.eduresearchgate.net
The most common type of rearrangement in such cases is a hydride shift, where a hydrogen atom, along with its bonding electrons, migrates to an adjacent carbocationic center. orgoreview.comlibretexts.org This shift is thermodynamically driven by the formation of a more stable carbocation. libretexts.org In the context of the deoxyfluorination of 1,4-cyclohexanediol, after the first hydroxyl group is protonated and leaves as a water molecule, a secondary carbocation is formed. A 1,2- or 1,3-hydride shift could theoretically occur, relocating the positive charge. However, in the symmetrical 1,4-cyclohexane system, such shifts would still result in a secondary carbocation, offering no significant energetic advantage.
While rearrangements are well-documented in the deoxyfluorination of more complex or strained cyclic systems, ucla.edubeilstein-journals.org specific reports of significant rearrangement products during the direct deoxyfluorination of 1,4-cyclohexanediol to this compound are not prominent. This suggests that under optimized conditions, direct substitution is the major pathway. Nevertheless, the potential for such side reactions exists, particularly under conditions that favor carbocation intermediates.
Table 1: Plausible Hydride Shift during Deoxyfluorination of 1,4-Cyclohexanediol This table illustrates a conceptual pathway for a 1,2-hydride shift. Such rearrangements are plausible if the reaction proceeds via a carbocationic intermediate.
| Step | Description | Intermediate Structure | Notes |
| 1 | Formation of Initial Carbocation | A secondary carbocation is formed at C1 after the departure of the first hydroxyl group. | This step is favored by acidic conditions. |
| 2 | 1,2-Hydride Shift | A hydride from C2 migrates to the C1 carbocation. | This results in the formation of a new secondary carbocation at C2. In this symmetrical system, the new carbocation is energetically similar to the initial one. |
| 3 | Nucleophilic Attack | A fluoride ion attacks the rearranged carbocation at C2. | This would lead to a fluorinated intermediate with the fluorine at a different position relative to the remaining hydroxyl group. |
Dehydrofluoro–Dehydrogenation Mechanisms
A notable reaction pathway for derivatives of difluorocyclohexane involves a sequence of dehydrofluorination followed by dehydrogenation. This two-step process has been effectively utilized to synthesize fluorobenzene (B45895) from 1,1-difluorocyclohexane (B1205268). orgoreview.comresearchgate.net This transformation highlights a key reactivity pattern of gem-difluorinated cycloalkanes.
Dehydrofluorination: The first step is the elimination of one molecule of hydrogen fluoride (HF) from 1,1-difluorocyclohexane to yield 1-fluorocyclohexene (B15492532). researchgate.net This reaction is typically catalyzed by metal fluorides (e.g., KF, AlF₃) or palladium on a support like aluminum fluoride (Pd/AlF₃). researchgate.netvulcanchem.commatec-conferences.org The mechanism involves the abstraction of a fluoride ion by the catalyst, generating a carbocation, followed by the elimination of a β-hydrogen to form the double bond. vulcanchem.com Studies have identified 1-fluorocyclohexene as the sole intermediate species in this process. orgoreview.comresearchgate.net
Dehydrogenation (Aromatization): The 1-fluorocyclohexene intermediate is then subjected to dehydrogenation to form the aromatic product, fluorobenzene. This step is commonly achieved through oxidative dehydrogenation using a palladium catalyst in the presence of an oxidant like molecular oxygen or nitrobenzene. researchgate.netvulcanchem.com The use of an oxidant is crucial as it effectively suppresses side reactions such as isomerization and disproportionation, leading to a selective synthesis of fluorobenzene. researchgate.net
This tandem reaction provides a valuable route from an aliphatic difluoride to an aromatic fluoride.
Table 2: Research Findings on Dehydrofluoro–Dehydrogenation of 1,1-Difluorocyclohexane This table summarizes key findings from studies on the conversion of 1,1-difluorocyclohexane to fluorobenzene.
| Step | Reactant | Catalyst / Reagents | Intermediate/Product | Key Findings | Reference(s) |
| Dehydrofluorination | 1,1-Difluorocyclohexane | Pd-catalyst and metal fluorides (e.g., KF) | 1-Fluorocyclohexene | Reaction yields 1-fluorocyclohexene as the sole intermediate. Achieves 89% selectivity at 150°C. | researchgate.netvulcanchem.com |
| Dehydrogenation | 1-Fluorocyclohexene | Pd/C catalyst, Molecular Oxygen (O₂) | Fluorobenzene | Produces fluorobenzene with 76% yield. Oxidants suppress side reactions. | researchgate.netvulcanchem.com |
| Overall Process | 1,1-Difluorocyclohexane | 1. Metal Fluoride2. Pd-catalyst, Oxidant | Fluorobenzene | A two-step, one-pot synthesis from a gem-difluorocyclohexane to fluorobenzene. | google.com |
| Mechanistic Study | 1-Fluorocyclohexene | N/A (DFT Calculations) | N/A | Density functional theory calculations support the two-step mechanism with activation energies of 120 kJ/mol for dehydrofluorination and 95 kJ/mol for dehydrogenation. | vulcanchem.com |
Conformational Analysis and Stereochemistry of 1,4 Difluorocyclohexane
Chair Conformations and Ring Inversion Dynamics
Like cyclohexane (B81311), 1,4-difluorocyclohexane predominantly adopts a non-planar, puckered chair conformation to minimize angular and torsional strain. In this conformation, the twelve hydrogen and two fluorine atoms occupy two distinct types of positions: six axial (a) positions, which are parallel to the principal C3 axis of the ring, and six equatorial (e) positions, which point outwards from the ring's perimeter.
The molecule is not static. It undergoes a dynamic process known as ring inversion or "ring-flipping." During this process, the molecule passes through higher-energy intermediates, such as the twist-boat and boat conformations, to interconvert between two distinct chair forms. The energy barrier for this inversion in this compound is approximately 10.2 kcal/mol (42.7 kJ/mol), a value very similar to that of cyclohexane itself.
A critical consequence of ring inversion is the interchange of substituent positions: any substituent that was in an axial position in the original chair becomes equatorial in the inverted chair, and any equatorial substituent becomes axial. This dynamic equilibrium is central to understanding the relative stabilities of the different stereoisomers and their conformers.
Stereoisomerism of this compound
The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. For this compound, this manifests as geometric isomerism (cis and trans).
The geometric relationship between the two fluorine atoms is defined by their position relative to the approximate plane of the carbon ring.
cis-1,4-Difluorocyclohexane: In this isomer, both fluorine atoms are on the same face of the ring. To maintain the staggered geometry of the chair conformation, this requires one fluorine atom to be in an axial position and the other to be in an equatorial position (a,e). Upon ring inversion, the conformer converts to its equivalent (e,a) form. Since these two conformers are energetically identical, they exist in a 1:1 ratio at equilibrium.
trans-1,4-Difluorocyclohexane: In this isomer, the two fluorine atoms are on opposite faces of the ring. This arrangement can be achieved in two distinct ways in a chair conformation: either both fluorine atoms occupy equatorial positions (diequatorial or e,e), or both occupy axial positions (diaxial or a,a). These two conformers, (e,e) and (a,a), are not energetically equivalent and are in a dynamic equilibrium with each other.
The symmetry of the isomers determines their chirality.
cis-1,4-Difluorocyclohexane: An individual (a,e) chair conformer is chiral and lacks a plane of symmetry. However, its ring-flipped (e,a) counterpart is its non-superimposable mirror image (i.e., its enantiomer). Because ring inversion is rapid at room temperature, the cis isomer exists as a rapidly interconverting pair of enantiomers. This rapid racemization renders any bulk sample of the cis isomer achiral.
trans-1,4-Difluorocyclohexane: This isomer is achiral. Neither the diequatorial (e,e) nor the diaxial (a,a) conformer is chiral; both possess a C2 axis of symmetry. The molecule as a whole also possesses a center of inversion (i). Consequently, it has no enantiomers.
The cis and trans isomers of this compound are stereoisomers that are not mirror images of each other. Therefore, they have a diastereomeric relationship.
Conformational Equilibria: Diaxial versus Diequatorial Preferences
The study of the conformational equilibrium in trans-1,4-difluorocyclohexane is particularly instructive, as it defies simple steric arguments. For most substituents, the equatorial position is strongly favored to avoid destabilizing 1,3-diaxial steric interactions. Fluorine, however, presents a fascinating exception.
In the gas phase, where intermolecular interactions are negligible, the conformational equilibrium of trans-1,4-difluorocyclohexane is governed solely by intramolecular forces. Contrary to expectations based on the steric bulk of fluorine (which is small but non-zero), experimental and computational studies have consistently shown that the diaxial (a,a) conformer is more stable than the diequatorial (e,e) conformer.
The Gibbs free energy difference (ΔG°) favors the diaxial form by approximately 0.2 to 0.4 kcal/mol. This counter-intuitive preference is attributed to electronic effects rather than sterics:
Electrostatic Interactions: In the diequatorial (e,e) conformer, the two C-F bond dipoles are roughly parallel, leading to electrostatic repulsion and a significant net molecular dipole moment. In the diaxial (a,a) conformer, the C-F bond dipoles are anti-parallel, leading to near-perfect cancellation and a molecular dipole moment close to zero. This antiparallel arrangement is electrostatically more favorable.
Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, are believed to play a role. Stabilizing interactions between the filled bonding orbital of a C-H bond and the antibonding orbital of the adjacent C-F bond (σC-H → σ*C-F) are more effective when the C-F bond is axial.
The table below summarizes the gas-phase equilibria.
| Isomer | Equilibrating Conformers | More Stable Conformer (Gas Phase) | Approximate Energy Difference (ΔG°) | Primary Rationale |
|---|---|---|---|---|
| cis-1,4-Difluorocyclohexane | (a,e) ⇌ (e,a) | Energetically Equivalent | 0 kcal/mol | Symmetry; conformers are identical. |
| trans-1,4-Difluorocyclohexane | (a,a) ⇌ (e,e) | Diaxial (a,a) | ~ -0.3 kcal/mol | Favorable electrostatics (dipole cancellation) and hyperconjugation. |
The conformational preference of trans-1,4-difluorocyclohexane is exquisitely sensitive to its environment, particularly the polarity of the solvent. This phenomenon arises from the large difference in dipole moments between the two conformers.
Diaxial (a,a) Conformer: Dipole moment (μ) ≈ 0 D.
Diequatorial (e,e) Conformer: Dipole moment (μ) ≈ 2.6 D.
According to the principles of solvation, polar solvents preferentially stabilize species with larger dipole moments. Therefore, as the dielectric constant (ε) of the solvent increases, the diequatorial (e,e) conformer is progressively stabilized relative to the nonpolar diaxial (a,a) conformer. This shifts the equilibrium away from the gas-phase preference (diaxial) toward the diequatorial form.
In nonpolar solvents like carbon tetrachloride, the energy difference is small, and both conformers are significantly populated. In highly polar solvents like acetone (B3395972) or water, the equilibrium is overwhelmingly shifted to favor the diequatorial (e,e) conformer, which is better solvated. The conformational equilibrium of the cis isomer is largely insensitive to solvent polarity because its two interconverting conformers, (a,e) and (e,a), have identical dipole moments.
The following interactive table illustrates the dramatic effect of solvent polarity on the conformational free energy difference (ΔG°e,e - a,a) for the trans isomer. A negative value indicates the diaxial form is more stable, while a positive value indicates the diequatorial form is more stable.
| Solvent | Dielectric Constant (ε) at 25°C | Favored Conformer | Approximate ΔG° (e,e - a,a) (kcal/mol) | Dominant Population |
|---|---|---|---|---|
| Gas Phase | 1.0 | Diaxial (a,a) | -0.30 | ~64% Diaxial |
| Carbon Tetrachloride (CCl₄) | 2.2 | Slightly Diaxial (a,a) | -0.05 | ~52% Diaxial |
| Carbon Disulfide (CS₂) | 2.6 | Essentially Equimolar | +0.02 | ~51% Diequatorial |
| Acetone ((CH₃)₂CO) | 21 | Strongly Diequatorial (e,e) | +0.65 | ~75% Diequatorial |
| Acetonitrile (CH₃CN) | 37.5 | Very Strongly Diequatorial (e,e) | +0.85 | ~80% Diequatorial |
Comparative Conformational Studies with Other Difluorocyclohexanes (e.g., 1,2- and 1,3-Difluorocyclohexanes)
The conformational landscape of this compound is best understood when compared with its constitutional isomers, 1,2- and 1,3-difluorocyclohexane. The position of the fluorine substituents on the cyclohexane ring dramatically influences the stability of the various chair conformations, leading to distinct stereochemical outcomes that are often counterintuitive to predictions based solely on steric hindrance. These differences arise from a delicate balance of steric, electrostatic, and stereoelectronic effects, such as the gauche effect and hyperconjugation.
In contrast to many other substituted cyclohexanes where equatorial positioning of substituents is overwhelmingly favored, the conformational preferences in difluorocyclohexanes are more complex. acs.org This is largely due to the unique properties of the fluorine atom: high electronegativity and a relatively small size. researchgate.net The interplay of these factors leads to significant differences in the relative energies of the diequatorial (ee), diaxial (aa), and axial-equatorial (ae) conformers across the 1,2-, 1,3-, and 1,4-isomers.
1,2-Difluorocyclohexane
The conformational analysis of 1,2-difluorocyclohexane reveals some of the most intriguing stereoelectronic effects. For the trans-isomer, computational and experimental studies have shown that in the gas phase, the diaxial (aa) conformer is surprisingly more stable than the diequatorial (ee) conformer. researchgate.netnih.gov This is contrary to what would be expected based on steric considerations, which would favor the diequatorial arrangement to minimize 1,3-diaxial interactions. The preference for the diaxial conformer is attributed to the gauche effect, where a gauche arrangement of electronegative substituents is favored, and stabilizing hyperconjugative interactions. wikipedia.org However, in polar solvents, the diequatorial conformer, having a larger dipole moment, is better solvated and becomes the more stable form. researchgate.netwikipedia.org
For cis-1,2-difluorocyclohexane, the two chair conformers are enantiomeric, each having one axial and one equatorial fluorine atom (ae and ea). These conformers are of equal energy and are in rapid equilibrium.
1,3-Difluorocyclohexane
In the case of cis-1,3-difluorocyclohexane, the diequatorial (ee) conformer is significantly more stable than the diaxial (aa) conformer. acs.org The diaxial arrangement in this isomer introduces a strong destabilizing 1,3-diaxial interaction between the two fluorine atoms, which is highly unfavorable due to electrostatic repulsion between the electron-rich C-F bonds.
For trans-1,3-difluorocyclohexane, both chair conformers have one axial and one equatorial fluorine substituent (ae and ea). These two conformers are identical in energy and are thus equally populated at equilibrium.
This compound
In trans-1,4-difluorocyclohexane, similar to the trans-1,2 isomer, there is a notable preference for the diaxial (aa) conformer in the gas phase, as predicted by high-level computational studies. nih.gov This stabilization of the diaxial form arises from a combination of a smaller steric demand of fluorine compared to other halogens and attractive electrostatic interactions between the C-F dipoles. nih.gov The diequatorial (ee) conformer is less stable in the gas phase.
For cis-1,4-difluorocyclohexane, the molecule exists as a rapidly equilibrating mixture of two identical chair conformers, each with one axial and one equatorial fluorine atom (ae and ea). Consequently, these conformers have the same energy.
The following tables summarize the calculated relative conformational energies for the difluorocyclohexane isomers in the gas phase.
| Isomer | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| cis-1,2-Difluorocyclohexane | axial-equatorial (ae) | 0.0 |
| equatorial-axial (ea) | 0.0 | |
| cis-1,3-Difluorocyclohexane | diequatorial (ee) | 0.0 |
| diaxial (aa) | ~5.0 | |
| cis-1,4-Difluorocyclohexane | axial-equatorial (ae) | 0.0 |
| equatorial-axial (ea) | 0.0 |
| Isomer | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| trans-1,2-Difluorocyclohexane | diaxial (aa) | 0.0 |
| diequatorial (ee) | +0.1 | |
| trans-1,3-Difluorocyclohexane | axial-equatorial (ae) | 0.0 |
| equatorial-axial (ea) | 0.0 | |
| trans-1,4-Difluorocyclohexane | diaxial (aa) | 0.0 |
| diequatorial (ee) | +1.1 |
Note: The energy values are based on high-level computational studies (e.g., QCISD, CCSD(T)) and may vary slightly depending on the theoretical method and basis set used. The values represent the energy difference relative to the most stable conformer for each isomer. nih.gov
Theoretical and Computational Investigations of 1,4 Difluorocyclohexane
Quantum Chemical Methodologies
Quantum chemical methodologies offer a powerful lens for examining the subtleties of molecular structure and energy. By solving approximations of the Schrödinger equation, these methods can provide highly accurate predictions of molecular properties. For 1,4-difluorocyclohexane, these techniques are crucial for elucidating the energetic balance between its diaxial (aa) and diequatorial (ee) conformers.
Ab Initio Calculations (e.g., CCSD)
Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the use of empirical parameters. numberanalytics.comnih.gov Coupled cluster (CC) theory, particularly the "gold standard" CCSD(T) method (coupled cluster with single, double, and perturbative triple excitations), is renowned for its accuracy in computing molecular energies. nih.govgoogle.com However, its high computational cost often limits its application to smaller systems. google.com For larger molecules, more efficient approximations are necessary.
Density Functional Theory (DFT) Approaches (e.g., B3LYP)
Density Functional Theory (DFT) has become a popular and versatile computational method in quantum chemistry. wikipedia.org It focuses on the electron density, a physical observable, rather than the complex wavefunction, to determine the properties of a many-electron system. wikipedia.orgresearchgate.net This approach generally offers a good balance between accuracy and computational cost. researchgate.net
One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation functionals. researchgate.netgaussian.com B3LYP has been shown to provide reliable results for a wide range of organic molecules. researchgate.netdamascusuniversity.edu.sy Calculations using the B3LYP method have been employed to study the conformational energies of dihalocyclohexanes, including this compound. researchgate.netacs.org
Møller–Plesset Perturbation Theory (MP2)
Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.org The second-order Møller–Plesset (MP2) method is a widely used and computationally efficient approach to capture a significant portion of the electron correlation energy. q-chem.comsmu.edunih.gov
MP2 calculations have been instrumental in studying the conformational preferences of various substituted cyclohexanes. nih.govrsc.org For 1,4-dihalocyclohexanes, MP2 calculations, often in conjunction with larger basis sets, have been used to predict the relative energies of the diaxial and diequatorial conformers, with results showing good agreement with experimental data. researchgate.netacs.org Studies have shown that MP2 provides a lower mean error against high-level DLPNO-CCSD(T) reference values compared to DFT methods like B3LYP for a range of organic molecules. nih.gov
Coupled Cluster Theory (e.g., DLPNO-CCSD(T))
To address the computational demands of canonical coupled cluster methods, local correlation approaches have been developed. The Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method is a highly efficient technique that allows for coupled cluster calculations on large molecular systems. google.comresearchgate.netchemrxiv.org This method has been used to generate accurate reference values for conformational energies of a wide array of organic molecules. nih.govdntb.gov.ua
For trans-1,4-difluorocyclohexane, DLPNO-CCSD(T) calculations have revealed that the diaxial conformer is lower in energy compared to the diequatorial form. nih.gov This preference is attributed to a combination of the smaller equatorial preference of fluorine compared to other halogens and the significant Coulombic attraction between the C-F bond dipoles in the diaxial arrangement. nih.gov
Molecular Mechanics Simulations (e.g., MM2, MM3, MM4, MMFF94)
Molecular mechanics (MM) methods offer a computationally less intensive alternative to quantum mechanical calculations for studying large molecules and conformational landscapes. nih.gov These methods rely on classical physics and use a set of parameters known as a force field to calculate the steric energy of a molecule. uci.edu
Several force fields have been developed and are widely used in computational chemistry:
MM2, MM3, and MM4: Developed by Allinger and his group, these force fields have been parameterized to reproduce experimental data for a variety of organic molecules, including simple substituted cyclohexanes. nih.govuci.edu
MMFF94: The Merck Molecular Force Field 94 is a general-purpose force field designed for a broad range of organic and drug-like molecules. avogadro.ccwikipedia.orgunl.edu It has been shown to provide good results for conformational energies. nih.gov
Studies comparing various force fields against high-level quantum mechanical calculations have found that the Allinger force fields (MM3) and MMFF94 perform well in predicting the conformational energies of organic molecules, with lower errors than other force fields like UFF and DREIDING. nih.gov
Computational Models for Predicting Conformational Energies
The prediction of conformational energies in substituted cyclohexanes is a classic problem in stereochemistry. For this compound, the relative stability of the diaxial and diequatorial conformers is a subject of considerable interest.
Computational studies have consistently shown that for trans-1,4-difluorocyclohexane in the gas phase, the diaxial conformer is more stable than the diequatorial conformer. nih.govyoutube.com This is in contrast to what would be expected based on simple steric arguments, where the bulkier fluorine atoms would be predicted to prefer the less crowded equatorial positions. The preference for the axial position is often explained by hyperconjugation, specifically an electron-withdrawing hyperconjugation effect between the axial C-H bonds and the anti-periplanar C-F bonds. youtube.com
Various computational methods have been benchmarked against experimental data and high-level theoretical calculations to assess their accuracy in predicting these conformational energies. High-level methods like QCISD/6-311+G(2df,p) and DLPNO-CCSD(T) provide the most accurate results, confirming the preference for the diaxial conformer in the gas phase. researchgate.netacs.orgnih.gov DFT methods like B3LYP and perturbation methods like MP2 also predict this preference, although the magnitude of the energy difference can vary depending on the basis set used. researchgate.netacs.orgnih.gov Molecular mechanics force fields can also be used to estimate these energies, though their accuracy is dependent on the quality of their parameterization for these specific interactions. nih.gov
Table 1: Comparison of Conformational Energy Differences (ΔE = E_ee - E_aa) for trans-1,4-Difluorocyclohexane from Various Computational Methods.
| Method | Basis Set | ΔE (kcal/mol) | Reference |
| DLPNO-CCSD(T) | cc-pV[D/T]Z | > 0 | nih.gov |
| QCISD | 6-311+G(2df,p) | > 0 | researchgate.netacs.org |
| MP2 | 6-311G | > 0 | researchgate.netacs.org |
| B3LYP | 6-311G | > 0 | researchgate.netacs.org |
| B3P86 | 6-311G* | > 0 | researchgate.netacs.org |
Note: A positive ΔE value indicates that the diaxial (aa) conformer is more stable than the diequatorial (ee) conformer.
Models Based on Intramolecular Interactions (e.g., 1,2; 1,3; 1,4 interactions)
Computational models have been developed to predict the conformational energies of fluorinated cyclohexanes by quantifying the energetic contributions of through-bond and through-space interactions. For polysubstituted fluorocyclohexanes, a predictive model has been established based on the number of 1,2-, 1,3-, and 1,4-interactions present in a given conformer. researchgate.net This model utilizes the energies derived from the various conformers of difluorocyclohexanes to estimate the relative stability of more complex systems, showing a high correlation (R² = 0.967) between the model's predictions and energies computed via high-level calculations. researchgate.net
In the case of trans-1,4-difluorocyclohexane, high-level ab initio calculations provide detailed insight into the relative energies of the diequatorial (ee) and diaxial (aa) conformers. Calculations at the CCSD(T)/6-311+G(2df,p)//MP2/6-311+G(2df,p) level of theory show a distinct preference for the diaxial conformer in the gas phase. This preference is contrary to what would be expected based on simple steric arguments, where the larger fluorine atoms would be predicted to occupy the less-hindered equatorial positions. The calculated energy difference highlights the importance of electrostatic and hyperconjugative effects, which favor the diaxial arrangement. core.ac.uk The preference for the diaxial conformer is calculated to be approximately 1.2 kcal/mol. core.ac.uk
| Conformer | ΔE (kcal/mol) | ΔHrel (kcal/mol) at 298 K | ΔGrel (kcal/mol) at 298 K |
|---|---|---|---|
| Diequatorial (ee) | 1.21 | 1.11 | 1.19 |
| Diaxial (aa) | 0.00 | 0.00 | 0.00 |
Data sourced from calculations at the CCSD(T)/6-311+G(2df,p)//MP2/6-311+G(2df,p) level. core.ac.uk The diaxial conformer is the reference (0.00 kcal/mol).
Solvation Models and Reaction Field Calculations (e.g., SCIPCM)
The conformational equilibrium of this compound is significantly influenced by the surrounding medium, a phenomenon that can be effectively modeled using computational solvation models. Reaction field calculations, such as the Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM), are employed to simulate the effect of a solvent on the relative energies of the conformers. researchgate.netrsc.org
These calculations have successfully reproduced experimental observations from NMR spectroscopy, which show that the conformational preference shifts from the diaxial to the diequatorial conformer in solution. researchgate.netrsc.org In the gas phase, intramolecular electrostatic attractions between the C-F dipoles stabilize the diaxial form. However, in a polar solvent, the solvent's dielectric continuum attenuates these intramolecular forces. The solvent molecules effectively solvate the individual C-F dipoles, leading to a stabilization of the more polar diequatorial conformer, which has a larger molecular dipole moment. The SCIPCM model accurately captures this reversal of stability, demonstrating that the diequatorial conformer of trans-1,2-difluorocyclohexane has the lower energy in solution. researchgate.netrsc.org A similar solvent-induced switch is computationally observed for the 1,4-isomer.
Analysis of Electronic Interactions and Delocalization Effects
To gain a deeper understanding of the electronic factors governing the conformational preferences of this compound, several computational analysis techniques are utilized. These methods partition the complex electronic structure of the molecule into understandable components, revealing the nature and magnitude of stabilizing and destabilizing interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating donor-acceptor interactions within a molecule, particularly hyperconjugation. uni-muenchen.de This analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dersc.org Interactions between filled (donor) and empty (acceptor) orbitals are then evaluated using second-order perturbation theory, providing a quantitative measure of their stabilizing energy. uni-muenchen.de
In fluorinated cyclohexanes, NBO analysis reveals that hyperconjugative interactions are a dominant factor in determining conformational stability, often outweighing classical steric and electrostatic effects. researchgate.net The key interaction is the delocalization of electron density from a filled σ bonding orbital (typically C-H or C-C) into an empty σ* antibonding orbital of an adjacent C-F bond (σ → σ*C-F). acs.org For a trans-1,4-diaxial arrangement, the anti-periplanar alignment of axial C-H bonds with the axial C-F bonds allows for strong hyperconjugative stabilization.
In a study of fluorinated methoxycyclohexanes, NBO analysis was used to quantify the energy of such interactions. These findings provide a valuable proxy for understanding the types of interactions present in this compound.
| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| σ(C2-H2ax) | σ(C1-O1) | 3.35 | 1,3-diaxial Hyperconjugation |
| σ(C6-H6ax) | σ(C1-O1) | 3.35 | 1,3-diaxial Hyperconjugation |
| LP(O1) | σ(C1-C2) | 3.06 | Anomeric Effect |
| LP(O1) | σ(C1-C6) | 3.06 | Anomeric Effect |
Data from NBO analysis of axial-2,2,6,6-tetrafluoro-1-methoxycyclohexane, illustrating the magnitude of stabilizing hyperconjugative interactions. nih.gov LP denotes a lone pair.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. nih.gov This theory identifies critical points in the electron density (ρ) where the gradient of the density is zero. A (3,-1) critical point, also known as a bond critical point (BCP), located between two nuclei indicates the presence of a bond path and thus a chemical interaction. wiley-vch.denih.gov The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the interaction. conicet.gov.arsciencesconf.org
While specific QTAIM studies on this compound are not prevalent, analysis of related fluorinated cyclohexanes demonstrates the utility of this method. rsc.orgnih.gov For instance, in fluorinated methoxycyclohexanes, QTAIM has been used to identify and characterize weak, stabilizing 1,3-diaxial interactions between an axial oxygen and axial hydrogens. nih.gov The presence of a BCP between the oxygen and hydrogen atoms, along with specific values of ρBCP and ∇²ρBCP, confirms a stabilizing, closed-shell interaction (akin to a hydrogen bond). These analyses show that fluorine substitution on the ring enhances the electropositive character of the axial hydrogens, strengthening these attractive electrostatic interactions. nih.gov
| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Nature of Interaction |
|---|---|---|---|
| Hax···Oax | 0.012 | 0.041 | Stabilizing, Electrostatic |
| F···H | 0.008 | 0.035 | Weak, Stabilizing |
Representative data from QTAIM analysis of fluorinated methoxycyclohexanes, illustrating the characterization of weak intramolecular interactions. nih.gov Positive values for ∇²ρBCP are characteristic of closed-shell interactions like hydrogen bonds and van der Waals contacts.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize weak, noncovalent interactions in three-dimensional space. chemtools.orgscispace.com The method is based on the electron density (ρ) and its reduced density gradient (s). Regions of weak interaction are identified by spikes that appear in plots of s vs. ρ at low density values. semanticscholar.org
These regions can be plotted as isosurfaces in real space, providing a visual map of noncovalent interactions. The isosurfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme allows for the differentiation between various types of interactions:
Blue surfaces (sign(λ₂)ρ < 0) indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces (sign(λ₂)ρ ≈ 0) represent very weak, attractive interactions like van der Waals forces.
Red surfaces (sign(λ₂)ρ > 0) indicate destabilizing, repulsive interactions, such as steric clashes. chemtools.org
In studies of fluorinated cyclohexanes, NCI analysis has been instrumental in visualizing the stabilizing 1,3-diaxial interactions. rsc.orgnih.gov For example, in fluorinated methoxycyclohexanes, NCI plots show distinct green or bluish-green isosurfaces between the axial methoxy (B1213986) oxygen and the axial C-H protons, visually confirming the presence of a stabilizing electrostatic interaction. nih.gov This technique provides a powerful qualitative complement to the quantitative data from NBO and QTAIM, offering an intuitive picture of the noncovalent forces at play.
Advanced Spectroscopic Characterization of 1,4 Difluorocyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for investigating the conformational dynamics of 1,4-difluorocyclohexane. Both ¹⁹F and ¹H NMR provide detailed insights into the equilibrium and the structural characteristics of the individual conformers.
Due to the large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is particularly well-suited for studying the conformational equilibrium of fluorinated cyclohexanes. The chemical shift of a fluorine atom is highly sensitive to its axial or equatorial orientation. nih.gov In this compound, the diequatorial and diaxial conformers are in rapid exchange at room temperature, resulting in a single, averaged ¹⁹F NMR signal. researchgate.net
Upon cooling, the rate of this chair-to-chair interconversion slows down, and if the temperature is lowered sufficiently, the single peak will broaden and eventually decoalesce into two distinct signals corresponding to the axial and equatorial fluorine atoms of the two conformers. The relative areas of these two signals can be used to determine the equilibrium constant (K) and subsequently the free energy difference (ΔG°) between the diaxial and diequatorial forms.
Computational studies have been employed to complement experimental NMR data, with methods like QCISD/6-311+G(2df,p) providing good agreement with experimental data for dihalocyclohexanes. researchgate.net Solvent effects also play a crucial role, with reaction field models like the SCIPCM being used to calculate the influence of the solvent on the relative energies of the conformers. researchgate.net
Table 1: Representative ¹⁹F NMR Data for Fluorocyclohexanes
| Compound | Conformer | Chemical Shift (ppm) | Reference |
| Cyclohexyl fluoride (B91410) | Equatorial | (Not specified) | researchgate.net |
| Axial | (Not specified, Δδ = 20.5 ppm) | researchgate.net | |
| 1,1-Difluorocyclohexane (B1205268) | Equatorial | Downfield from axial | researchgate.net |
| Axial | Upfield from equatorial | researchgate.net |
¹H NMR spectroscopy, particularly the analysis of vicinal (³J(HH)) coupling constants, provides valuable information about the dihedral angles within the cyclohexane (B81311) ring and, by extension, the conformation. The Karplus equation describes the relationship between the ³J(HH) coupling constant and the dihedral angle between the coupled protons. organicchemistrydata.org
In the chair conformation of a cyclohexane, the dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic ranges for the corresponding ³J(HH) values.
³J(ax,ax): Typically large (10-13 Hz)
³J(ax,eq): Typically small (2-5 Hz)
³J(eq,eq): Typically small (2-5 Hz)
At room temperature, the observed ³J(HH) values for this compound are a population-weighted average of the values for the diequatorial and diaxial conformers. By measuring these averaged coupling constants, it is possible to estimate the relative populations of the two conformers. For instance, a larger than average ³J(HH) would suggest a higher population of the conformer with axial protons vicinal to each other.
Table 2: Typical ³J(HH) Coupling Constants in Cyclohexane Systems
| Coupling Type | Dihedral Angle (approx.) | Typical ³J(HH) (Hz) |
| axial-axial | 180° | 10 - 13 |
| axial-equatorial | 60° | 2 - 5 |
| equatorial-equatorial | 60° | 2 - 5 |
This table provides general ranges for ³J(HH) in cyclohexane rings. Specific values for this compound would depend on the solvent and temperature.
Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes like the ring inversion of this compound. numberanalytics.com By recording NMR spectra at different temperatures, one can observe the transition from a single averaged spectrum at high temperatures to separate signals for each conformer at low temperatures (below the coalescence temperature). numberanalytics.com
A complete line-shape analysis of the spectra in the coalescence region allows for the determination of the rate constants for the interconversion at various temperatures. From this data, the activation parameters for the ring inversion, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Eyring equation. For the related trans-1,4-dibromo-1,4-dicyanocyclohexane, an enthalpy of activation of 62 kJ mol⁻¹ was determined from variable-temperature studies. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For this compound, a single-crystal X-ray diffraction study would reveal which conformer (diaxial or diequatorial) is preferred in the crystalline phase. This preference is determined by the intermolecular forces and packing efficiency in the crystal.
While a specific X-ray crystal structure for this compound was not found in the search results, studies on related fluorinated cyclohexanes have been performed. rsc.orgebi.ac.uk For example, the structures of various biotransformation products of difluorocyclohexane derivatives have been characterized by X-ray crystallography. rsc.org In general, X-ray diffraction can be used to validate computational predictions of crystal structures and to understand the role of intermolecular interactions, such as fluorine-hydrogen and fluorine-fluorine contacts, in the crystal packing. google.com
Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. mt.comcovalentmetrology.com These techniques are sensitive to molecular structure and symmetry, and can be used to distinguish between the conformers of this compound. The vibrational frequencies of the C-F bonds, as well as other skeletal modes, are expected to differ between the diequatorial and diaxial forms due to the different local environments.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation. labmanager.com The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The exact position and intensity of these bands can be characteristic of the axial or equatorial orientation of the fluorine atom.
Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. mt.com Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or inactive in the IR spectrum.
By comparing experimental spectra with those calculated for the optimized geometries of the two conformers (using methods like Density Functional Theory), it is possible to assign the observed vibrational bands to specific conformers and estimate their relative populations. Temperature-dependent studies can also be employed to observe changes in the relative intensities of bands corresponding to the different conformers, providing thermodynamic information about the equilibrium. researchgate.net
Table 3: General Regions for C-F Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-F Stretch | 1000 - 1400 |
Specific frequencies for the conformers of this compound require detailed experimental and computational studies.
Electron Diffraction Studies
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of molecules in the vapor phase, free from intermolecular interactions that are present in the solid or liquid state. acs.org This method provides information on bond lengths, bond angles, and the conformational composition of a substance.
Electron diffraction studies have been successfully applied to related dihalocyclohexanes, such as trans-1,2-dichlorocyclohexane (B1586812) and trans-1,2-difluorocyclohexane. acs.org For these compounds, the experimental data was analyzed in conjunction with ab initio molecular orbital calculations to determine the structures of both the diequatorial and diaxial conformers and their relative abundance in the gas phase. acs.org A similar study on this compound would provide valuable data on the intrinsic conformational preference of the molecule, which can then be compared to the results from solution-phase NMR and solid-state X-ray crystallography to understand the influence of the medium on the conformational equilibrium.
Electronic Effects of Fluorine Substitution in 1,4 Difluorocyclohexane Systems
Hyperconjugative Interactions (e.g., σC-H → σC-F*)
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled anti-bonding orbital (σ* or π). nih.gov In fluorinated cyclohexanes, a key hyperconjugative interaction occurs between the C-H sigma bonding orbital (σC-H) and the C-F anti-bonding sigma orbital (σC-F).
This type of interaction, often termed "electron withdrawing hyperconjugation," is most effective when the donor (σC-H) and acceptor (σC-F) orbitals are anti-periplanar (oriented 180° to each other). youtube.com This geometric requirement has profound conformational consequences. For instance, in the diaxial conformer of trans-1,4-difluorocyclohexane, the axial C–F bonds are anti-periplanar to several axial and equatorial C–H bonds on the adjacent carbons (C2, C3, C5, and C6). This optimal alignment allows for efficient donation of electron density from the σC-H orbitals into the low-energy σC-F orbitals, leading to significant stabilization of the diaxial form. youtube.com Conversely, in the diequatorial conformer, the C-F bonds are not anti-periplanar to any C-H bonds, but rather to C-C bonds. The σC-C orbitals are poorer electron donors than σC-H orbitals, resulting in a much weaker hyperconjugative stabilization. youtube.com
Natural Bond Orbital (NBO) analysis on related fluorinated cyclohexane (B81311) systems quantifies this effect, revealing that the stabilization energy from σC-H → σ*C-F interactions can be substantial. For example, calculations on 1,1,4-trifluorocyclohexane showed that the total stabilization from these interactions was significantly greater in the conformer with an axial fluorine at C4 compared to the equatorial conformer. acs.orgnih.gov This stabilization is a primary driving force for the counter-intuitive stability of axial fluorine conformers in certain fluorinated cyclohexane systems.
| Interaction Type | Conformer | Typical Stabilization Energy (kcal/mol) | Orbital Alignment |
|---|---|---|---|
| σC-H → σC-F | Axial Fluorine | Strong (e.g., ~5.8 kcal/mol in a related system) acs.orgnih.gov | Anti-periplanar |
| σC-H → σC-F | Equatorial Fluorine | Weak (e.g., ~1.0 kcal/mol in a related system) acs.orgnih.gov | Gauche |
| σC-C → σ*C-F | Equatorial Fluorine | Moderate | Anti-periplanar |
The Gauche Effect in Fluorinated Systems
The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents having a dihedral angle of approximately 60° (gauche) is more stable than the anti conformation (180°), contrary to what would be predicted by sterics alone. wikipedia.org The classic example is 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer. chemeurope.com
This effect is primarily explained by the same σC-H → σC-F hyperconjugation discussed above. wikipedia.orgchemeurope.com In the gauche conformation of 1,2-difluoroethane, the C-H bonds on one carbon are anti-periplanar to the C-F bond on the adjacent carbon, allowing for a stabilizing delocalization of electron density. In the anti-conformer, the C-F bond is anti-periplanar to the other C-F bond, and the C-H bonds are anti-periplanar to other C-H bonds. Since the σC-H → σC-F interaction is more stabilizing than other possible hyperconjugative interactions in the molecule, the gauche conformer is favored. wikipedia.org
In cyclohexane systems, vicinal fluorine atoms are constrained by the ring structure. For trans-1,2-difluorocyclohexane, the ring flip equilibrium is between a diaxial and a diequatorial conformer. The diaxial conformer can be seen as having a gauche-like relationship between the two C-F bonds, and computational studies have shown it to be lower in energy in the gas phase. nih.govacs.org This preference is influenced by the gauche effect. However, the stability is highly sensitive to the environment; in polar solvents, the diequatorial conformer, which has a larger dipole moment, becomes more stable. wikipedia.orgchemeurope.comnih.gov While 1,4-difluorocyclohexane does not have vicinal fluorines, the principles of the gauche effect, particularly the role of hyperconjugation in stabilizing specific geometries, are fundamental to understanding its conformational preferences.
Electrostatic Contributions to Conformational Stability
The carbon-fluorine bond is one of the most polar single bonds in organic chemistry due to the high electronegativity of fluorine. This polarity creates significant local bond dipoles, and the interaction between these dipoles plays a crucial role in determining the conformational landscape of this compound. researchgate.net
Charge-Dipole and Dipole-Dipole Interactions
Dipole-dipole interactions are electrostatic forces between molecules or within a molecule that have permanent dipoles. khanacademy.orgquora.com In this compound, the orientation of the two C-F bond dipoles relative to each other changes with conformation, leading to different net molecular dipoles and varying levels of intramolecular electrostatic repulsion or attraction.
trans-1,4-Difluorocyclohexane : In the diequatorial (e,e) conformer, the two C-F bond dipoles point away from each other at an angle, resulting in a net molecular dipole. In the diaxial (a,a) conformer, the two C-F dipoles are anti-parallel and point in opposite directions along the same axis. This leads to a near-perfect cancellation, and the molecule has a dipole moment close to zero. quora.com From a simple dipole-dipole repulsion standpoint, the diaxial conformer would be favored as it minimizes this electrostatic repulsion.
cis-1,4-Difluorocyclohexane : This isomer exists as a single conformation that undergoes ring flipping between two identical axial-equatorial (a,e) forms. In this arrangement, the two C-F bond dipoles are angled relative to each other, creating a significant net molecular dipole moment that does not average to zero upon ring flip.
Facial Polarization and "Janus Face" Cyclohexanes
When multiple fluorine atoms are installed on one face of a cyclohexane ring, their individual C-F bond dipoles can align, creating a molecule with a highly polarized surface. This phenomenon is known as facial polarization, and such molecules have been termed "Janus Face" cyclohexanes, after the two-faced Roman god. u-tokyo.ac.jpnih.govresearchgate.net
The archetypal example is all-cis-1,2,3,4,5,6-hexafluorocyclohexane, where the chair conformation places three C-F bonds in axial positions and three in equatorial positions. The three axial C-F bonds all point in the same direction, creating a highly electronegative "fluorine face." Conversely, the six C-H bonds (three axial, three equatorial) are directed towards the opposite face, creating an electropositive "hydrogen face." u-tokyo.ac.jp This separation of charge results in an exceptionally large molecular dipole moment (μ = 6.2 D). nih.gov
While this compound is not as heavily substituted, the concept applies directly to the cis isomer. In its chair conformation, one fluorine is axial and one is equatorial. However, in the diaxial conformer of the trans isomer, both C-F bonds point away from the ring's center. A more relevant case is cis-1,3-difluorocyclohexane, where the diaxial conformer would have both fluorines on the same face, inducing facial polarity. For cis-1,4-difluorocyclohexane, the axial and equatorial arrangement does not create a strongly polarized face in the same manner. However, the presence of two polar C-F bonds on the ring fundamentally alters the electrostatic potential surface of the molecule compared to cyclohexane itself. youtube.com
| Isomer | Stable Conformer(s) | Relative C-F Dipole Orientation | Expected Net Dipole Moment (μ) |
|---|---|---|---|
| trans-1,4-Difluorocyclohexane | Diequatorial (e,e) and Diaxial (a,a) | (e,e): Angled; (a,a): Anti-parallel | (e,e): Non-zero; (a,a): ~ 0 D |
| cis-1,4-Difluorocyclohexane | Axial-Equatorial (a,e) | Angled | Non-zero |
Pseudo-Anomeric Effects in Fluorinated Cyclohexanes
The anomeric effect describes the tendency for a heteroatomic substituent at the anomeric carbon in a pyranose ring to prefer the axial orientation, which is sterically more hindered. wikipedia.org This effect is traditionally explained by a combination of hyperconjugation (donation from a ring heteroatom lone pair into the exocyclic C-X σ* orbital) and dipole minimization.
In carbocyclic systems like cyclohexane that lack a ring heteroatom, a "pseudo-anomeric effect" can still be observed, driven purely by through-space electrostatic interactions. st-andrews.ac.uknih.govresearchgate.net Research has shown that placing electron-withdrawing groups, such as difluoromethylene (CF₂) groups, on the cyclohexane ring can render the axial hydrogens at the C-3 and C-5 positions (relative to a substituent at C-1) significantly electropositive (C-Hδ+). nih.gov If the C-1 substituent is an electronegative atom or group (like -F or -OCH₃), a stabilizing electrostatic attraction can occur between the axial substituent and these polarized axial hydrogens. st-andrews.ac.ukresearchgate.net
This 1,3-diaxial electrostatic attraction can be strong enough to favor an axial conformation that would otherwise be disfavored. For example, studies on 1,1,4-trifluorocyclohexane revealed a significant preference for the conformer with the C-4 fluorine in the axial position. acs.orgnih.gov This preference was attributed to a stabilizing nonclassical hydrogen bond (NCHB) between the axial fluorine at C-4 and the polarized axial hydrogens at C-2 and C-6. NBO analysis decomposed this preference into contributions from both hyperconjugation and electrostatic effects, with the electrostatic component being a major factor. acs.orgnih.gov This finding is directly relevant to trans-1,4-difluorocyclohexane, suggesting that similar stabilizing C-Hδ+···Fδ- interactions between one axial fluorine and the axial hydrogens two carbons away could contribute to the stability of the diaxial conformer.
Potential Applications of 1,4 Difluorocyclohexane in Materials Science
Utilization as Building Blocks in Complex Molecule Synthesis
The 1,4-difluorocyclohexane motif serves as a valuable building block in the construction of more complex molecular architectures. researchgate.netsmolecule.com Its cyclohexane (B81311) ring provides a robust and conformationally well-defined scaffold, while the fluorine substituents impart distinct electronic properties. Chemists can leverage the this compound core to create a diverse range of derivatives by introducing various functional groups. lookchem.com This process, known as functional group interconversion, allows for the targeted synthesis of molecules with specific functionalities. lkouniv.ac.in For instance, derivatives such as 4,4-difluorocyclohexane-1-thiol (B2668374) and 1-(cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid highlight the potential to append different chemical moieties to the fluorinated cyclohexane ring. chemscene.comfluorochem.co.uk
The synthesis of these complex molecules often relies on retrosynthetic analysis, a strategy where the target molecule is conceptually broken down into simpler, commercially available precursors. lkouniv.ac.in In this context, this compound and its derivatives are attractive starting materials or key intermediates in the assembly of intricate organic structures. lookchem.com The ability to perform reactions at other positions on the cyclohexane ring while the fluorine atoms remain intact is a key advantage, enabling the construction of polyfunctional molecules. zioc.ru
Design and Development of Novel Functional Organic Molecules
The introduction of this compound into organic molecules is a strategic approach to designing novel functional materials. smolecule.comzioc.ru The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity (pKa). nuph.edu.uaresearchgate.net These modifications are crucial in fields like medicinal chemistry and materials science, where fine-tuning molecular properties is essential for optimal performance. researchgate.net
Contribution to Advanced Materials Development
The distinct properties of this compound make it a valuable contributor to the development of a wide range of advanced materials. wikipedia.org Its influence extends to areas such as supramolecular chemistry and the design of materials with specific polarities.
Supramolecular Chemistry and Molecular Packing
Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern their self-assembly into larger, organized structures. wikipedia.org The fluorine atoms in this compound can participate in these weak interactions, including hydrogen bonding and dipole-dipole interactions, influencing how molecules pack in the solid state. wikipedia.org
Non-Biological Applications in Materials Science
Beyond its potential in biological applications, this compound and its derivatives are being explored for various non-biological materials. The introduction of fluorinated cyclohexane rings can impact the properties of materials like liquid crystals and polymers. In the context of liquid crystals, the polarity of the molecule is a critical factor. While highly polarized molecules can be desirable for creating materials with a negative dielectric anisotropy, they can also lead to higher melting points and reduced solubility due to strong intermolecular interactions. researchgate.net Therefore, the controlled level of fluorination offered by this compound can be advantageous in tuning these properties.
The use of fluorinated building blocks is a common strategy in the development of a wide array of materials, including solar cell materials, polymers, and electronic materials. chemscene.com The unique properties imparted by fluorine can enhance the performance and stability of these materials.
Modulating Molecular Polarity for Materials Design
This ability to precisely modulate molecular polarity is a powerful tool for materials designers. rsc.org By incorporating this compound into a larger molecular structure, it is possible to control the material's dielectric properties, solubility, and intermolecular interactions. researchgate.netresearchgate.net For instance, in the design of polar liquid crystals, achieving a specific level of bulk polarity is essential for their function. rsc.org The strategic use of fluorinated cyclohexanes allows for the fine-tuning of these properties to meet the requirements of advanced electronic and optical devices. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
